molecular formula C14H18O3 B12669089 4-Allyl-2-methoxyphenyl isobutyrate CAS No. 84604-53-5

4-Allyl-2-methoxyphenyl isobutyrate

Cat. No.: B12669089
CAS No.: 84604-53-5
M. Wt: 234.29 g/mol
InChI Key: HWQRDSDZKQARQB-UHFFFAOYSA-N
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Description

4-Allyl-2-methoxyphenyl isobutyrate is an organic compound that belongs to the class of phenylpropanoids. It is derived from eugenol, a naturally occurring compound found in various essential oils, particularly in clove oil. This compound is known for its pleasant aroma and is used in the fragrance and flavor industries. Additionally, it has shown potential biological activities, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-2-methoxyphenyl isobutyrate typically involves the esterification of 4-Allyl-2-methoxyphenol (eugenol) with isobutyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of eugenol and isobutyric acid into a reactor, where they are mixed with an acid catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then separated and purified using industrial distillation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-2-methoxyphenyl isobutyrate undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylpropanoids.

Scientific Research Applications

Comparison with Similar Compounds

4-Allyl-2-methoxyphenyl isobutyrate is similar to other eugenol derivatives, such as:

  • 4-Allyl-2-methoxyphenyl cinnamate
  • 4-Allyl-2-methoxyphenyl benzoate
  • 4-Allyl-2-methoxyphenyl acetate

Uniqueness

What sets this compound apart is its specific ester group, which imparts unique chemical and biological properties. Its isobutyrate moiety enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

Properties

CAS No.

84604-53-5

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) 2-methylpropanoate

InChI

InChI=1S/C14H18O3/c1-5-6-11-7-8-12(13(9-11)16-4)17-14(15)10(2)3/h5,7-10H,1,6H2,2-4H3

InChI Key

HWQRDSDZKQARQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CC=C)OC

Origin of Product

United States

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